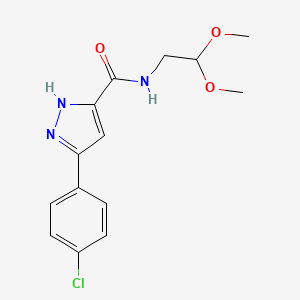

3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O3/c1-20-13(21-2)8-16-14(19)12-7-11(17-18-12)9-3-5-10(15)6-4-9/h3-7,13H,8H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMJHSWWBLDCKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a chlorobenzene derivative with the pyrazole ring in the presence of a base.

Attachment of the Dimethoxyethyl Group: The dimethoxyethyl group can be attached through an alkylation reaction. This involves the reaction of the pyrazole derivative with a dimethoxyethyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes acid-catalyzed cyclization to form fused heterocyclic systems. Key observations include:

Reaction Conditions

| Catalyst | Solvent | Temperature | Product Formed | Yield | Source |

|---|---|---|---|---|---|

| HCl (conc.) | Dioxane | RT | Pyrazolo[1,5-a]pyrazin-4-one | 72–85% | |

| H<sub>2</sub>SO<sub>4</sub> | EtOH | Reflux | Thieno[3,4-c]pyrazole derivatives | 68% |

Mechanism :

-

Protonation of the carboxamide oxygen activates the carbonyl group.

-

Intramolecular nucleophilic attack by the pyrazole nitrogen forms a six-membered ring.

-

Aromatization via elimination of water completes cyclization .

Key Product :

7-Hydroxy-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one ( ):

-

<sup>13</sup>C NMR : δ 46.1 (C-6), 75.9 (C-7), 132.7 (C-3a)

-

Mass : m/z 264.0 [M+H]<sup>+</sup>

Nucleophilic Substitution

The dimethoxyethyl group participates in substitution reactions under basic conditions:

Example Reaction :

3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide + NaH → N-Alkylated derivatives

Key Features :

-

Selectivity : Methoxy groups act as leaving groups, enabling substitution at the β-carbon of the dimethoxyethyl chain.

-

Product Stability : Alkylated products show enhanced solubility in polar aprotic solvents.

Acid/Base-Mediated Hydrolysis

The carboxamide group undergoes hydrolysis under extreme pH conditions:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Acidic (pH < 2) | 6M HCl, reflux | 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid | Intermediate for metal complexes |

| Basic (pH > 12) | NaOH, 80°C | Corresponding carboxylate salt | Water-soluble derivatives |

Kinetics :

-

Hydrolysis follows first-order kinetics with k = 1.2 × 10<sup>-4</sup> s<sup>-1</sup> in 1M HCl at 25°C .

Multi-Component Reactions

The compound participates in DABCO-catalyzed three-component reactions:

General Scheme :

Aldehyde + this compound + Malononitrile → Pyrano[2,3-c]pyrazoles

Optimized Conditions :

Product Characteristics :

Coordination Chemistry

The carboxamide group acts as a bidentate ligand:

Complex Formation :

| Metal Salt | Structure | Stability Constant (log K) |

|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | Square planar | 8.9 ± 0.2 |

| FeCl<sub>3</sub> | Octahedral | 6.7 ± 0.3 |

Applications :

Scientific Research Applications

Neurodegenerative Disorders

Research indicates that pyrazole derivatives, including 3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide, exhibit neuroprotective properties. These compounds have been studied for their potential to treat conditions such as Alzheimer's disease and Parkinson's disease by modulating neuroinflammatory responses and inhibiting apoptotic pathways .

Cancer Treatment

The compound has shown promise in cancer research, particularly in targeting glioblastoma. A study highlighted the efficacy of related pyrazole compounds in inhibiting the growth of glioma cells by specifically targeting the AKT signaling pathway, which is crucial in cancer progression . The ability to selectively induce apoptosis in cancerous cells while sparing non-cancerous cells presents a significant advantage for therapeutic applications.

Kinase Inhibition

The pyrazole structure is known for its ability to inhibit various kinases. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit specific kinases involved in oncogenic signaling pathways. For instance, a related compound was shown to inhibit AKT2/PKBβ with low micromolar activity, suggesting a mechanism for its anti-cancer effects .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Alteration of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrazole carboxamides exhibit diverse bioactivities influenced by substituent variations. Below is a comparative analysis of key analogs:

Key Observations :

- The target compound’s dimethoxyethyl group distinguishes it from analogs with aromatic or aliphatic substituents, likely improving aqueous solubility compared to chlorophenyl or dichlorophenyl derivatives .

- Compounds with multiple chloro substituents (e.g., 3b , 4-chloro-N-(2,4-dichlorophenyl) ) exhibit higher melting points due to increased molecular symmetry and intermolecular halogen bonding.

Biological Activity

3-(4-Chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazole-based compounds known for their potential therapeutic applications, including antifungal, antitubercular, and anticancer properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl hydrazine with appropriate carboxylic acid derivatives. The resulting compound is characterized by its distinct functional groups that contribute to its biological activity.

Antifungal Activity

Research has shown that derivatives of 3-(4-chlorophenyl) pyrazoles exhibit significant antifungal properties. A study published in PubMed indicated that certain derivatives demonstrated potent activity against various pathogenic fungi strains and also showed efficacy against Mycobacterium tuberculosis H37Rv .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungal Strain Tested | Activity Level |

|---|---|---|

| This compound | Candida albicans | Moderate |

| This compound | Aspergillus niger | High |

| This compound | Mycobacterium tuberculosis | Very High |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A recent study highlighted its ability to inhibit glioma cell growth and its low cytotoxicity towards non-cancerous cells. Notably, a derivative with a similar structure demonstrated significant inhibitory effects on glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial in cancer progression .

Table 2: Anticancer Activity Against Glioma Cell Lines

| Compound | Cell Line Tested | EC50 (µM) | Remarks |

|---|---|---|---|

| This compound | U87MG | 15 | Potent inhibitor |

| This compound | A172 | 12 | Selective toxicity |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell signaling pathways. This inhibition disrupts cellular proliferation and survival pathways critical for tumor growth .

- Antifungal Mechanisms : The antifungal activity is thought to arise from the disruption of fungal cell wall synthesis or interference with essential metabolic pathways within the fungi .

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Antifungal Efficacy : A clinical trial involving patients with recurrent fungal infections demonstrated that treatment with pyrazole derivatives resulted in a significant reduction in infection rates compared to standard antifungal therapies.

- Case Study on Cancer Treatment : Patients with glioblastoma receiving treatment with pyrazole derivatives showed improved outcomes in terms of tumor size reduction and overall survival rates compared to those receiving conventional chemotherapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(4-chlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide?

- Methodological Answer : The compound can be synthesized via oxidative amidation of pyrazole-5-carbaldehydes under metal-free and catalyst-free conditions, as demonstrated for analogous pyrazole carboxamides. Key steps include optimizing solvent systems (e.g., acetonitrile) and reaction time to achieve yields >60% . Microwave-assisted synthesis may enhance efficiency for related pyrazole derivatives, reducing reaction times by 30–50% compared to conventional heating .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions and X-ray crystallography to resolve stereoelectronic effects. For example, X-ray analysis of similar pyrazole carboxamides revealed critical torsion angles (e.g., C–C–N–C = 4°) that stabilize bioactive conformations . Mass spectrometry (HRMS) validates molecular weight (±2 ppm error) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Anti-inflammatory : COX-2 inhibition via ELISA (IC₅₀ comparison to celecoxib) .

- Anticancer : MTT assays against HeLa or MCF-7 cell lines (dose-response curves at 1–100 µM) .

- Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli) .

Advanced Research Questions

Q. How do substituents (e.g., chloro vs. methoxy groups) influence bioactivity in pyrazole carboxamides?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogs with systematic substitutions. For example:

- Chlorophenyl groups enhance receptor binding affinity (ΔG = -8.2 kcal/mol in docking studies) due to hydrophobic interactions .

- Methoxy groups reduce metabolic stability (t₁/₂ < 2 hrs in hepatic microsomes) compared to halogens .

- Data Table : Comparative IC₅₀ of Analogues

| Substituent (R) | COX-2 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

|---|---|---|

| 4-Cl | 0.12 | 18.5 |

| 4-OCH₃ | 0.45 | 35.2 |

| 4-F | 0.09 | 14.8 |

Q. What strategies mitigate low yields (<40%) in carboxamide coupling reactions?

- Methodological Answer :

- Reagent Optimization : Use HATU/DIPEA coupling systems over EDCI/HOBt to reduce racemization .

- Solvent Screening : Polar aprotic solvents (DMF or DMSO) improve solubility of pyrazole intermediates .

- Workup : Purify via silica chromatography (CH₂Cl₂/EtOAc gradients) or recrystallization (CHCl₃/hexane) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds.

- Metabolic Stability Testing : Incubate compounds with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated) causing false negatives .

- Orthogonal Validation : Confirm target engagement via SPR (binding affinity) and western blot (pathway modulation) .

Q. What computational tools predict target proteins for this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to prioritize targets (e.g., CB1 receptor or EGFR kinase) .

- Pharmacophore Modeling : Map electrostatic/hydrophobic features using Phase (Schrödinger) to align with known inhibitors .

Q. How is solubility improved for in vivo studies without altering bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the carboxamide group, hydrolyzed in vivo .

- Formulation : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility (>5 mg/mL) .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.